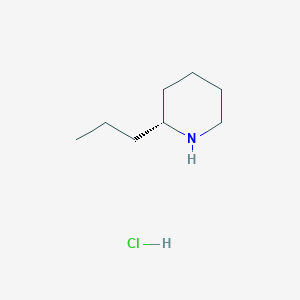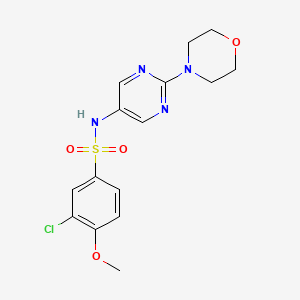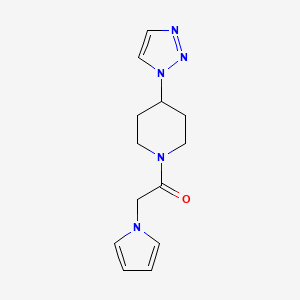
(R)-2-Propylpiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s chemical formula, its molecular weight, and its classification (e.g., organic, inorganic, etc.). It may also include its appearance (e.g., color, state of matter) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include its reactivity with other substances, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and pH. It also includes chemical properties like reactivity and stability .Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Interaction
(R)-2-Propylpiperidine hydrochloride, as part of its broader chemical class, has been studied for its interaction with dopamine receptors. For example, the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), which include compounds related to (R)-2-Propylpiperidine, have shown interesting interactions with central dopamine receptors. Particularly, the R enantiomers in this class behave as classical dopamine receptor agonists, with both pre- and postsynaptic receptor affinity (Wikström et al., 1984).
Pharmacological Properties
Studies have also investigated the broader pharmacological properties of compounds closely related to (R)-2-Propylpiperidine hydrochloride. For instance, research on ethers with similar structures revealed significant cholinergic blocking and muscotropic antispasmodic effects, without notable impacts on the central nervous system (Matsuda et al., 1976).
Therapeutic Potential
Further, there's research indicating the therapeutic potential of related compounds in the treatment of specific conditions. A study on a novel 5-HT2A receptor antagonist, structurally similar to (R)-2-Propylpiperidine hydrochloride, showed promising antiplatelet effects and potential for treating certain cardiovascular conditions (Ogawa et al., 2002).
Reinforcing Effects
The reinforcing effects of dopamine D2 receptor agonists, including compounds structurally related to (R)-2-Propylpiperidine hydrochloride, have been studied in animal models. This research offers insights into the potential behavioral effects of these compounds (Ranaldi et al., 2001).
Synthesis and Technology
There is also a focus on the synthesis and technological aspects of compounds like (R)-2-Propylpiperidine hydrochloride. For instance, a study on the synthesis of (R)-3-aminopiperidine dihydrochloride provides valuable information on the production and identification of these types of compounds (Jiang Jie-yin, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-propylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBWZNQZRWZJIR-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CCCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Propylpiperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2638653.png)

![3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2638655.png)







![2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2638666.png)


